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Compound of Interest

Compound Name: PISTACIA VERA SEED OIL

Cat. No.: B1176687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the geographical variations in the

chemical composition of seed oil from Pistacia vera L. (pistachio). The composition of pistachio

oil, a rich source of bioactive compounds, is significantly influenced by the geographical origin

of the nuts, including factors like climate, soil type, and cultivation practices. This guide

summarizes the current scientific literature on the variations in fatty acid, tocopherol, and sterol

profiles of pistachio oil from different growing regions and details the standard analytical

methodologies used for their characterization.

Comparative Chemical Composition of Pistacia vera
Seed Oil
The primary chemical constituents of Pistacia vera seed oil are triacylglycerols, which are

esters of fatty acids. The oil is also a valuable source of minor bioactive compounds such as

tocopherols (Vitamin E) and phytosterols. The relative proportions of these components can

vary significantly depending on the geographical origin and cultivar.

Fatty Acid Composition
The predominant fatty acid in pistachio oil is the monounsaturated oleic acid (C18:1), followed

by the polyunsaturated linoleic acid (C18:2) and the saturated palmitic acid (C16:0). Stearic

acid (C18:0) is also present in smaller quantities.[1] The high oleic acid content makes

pistachio oil comparable to olive oil in terms of its fatty acid profile.
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The tables below present a summary of the fatty acid composition of Pistacia vera seed oil
from various studies across different geographical locations.

Table 1: Fatty Acid Composition (%) of Pistacia vera Seed Oil from Different Geographical

Regions

Geogra
phical
Origin

Palmitic
Acid
(C16:0)

Palmitol
eic Acid
(C16:1)

Stearic
Acid
(C18:0)

Oleic
Acid
(C18:1)

Linoleic
Acid
(C18:2)

Linoleni
c Acid
(C18:3)

Referen
ce

Tunisia

(Mateur)
15.7 - - 54.2 24.1 - [2]

Tunisia

(Nabeul)
11.7 - - >70 9.9 - [2]

Tunisia

(Kairoua

n)

11.7 - - >70 9.9 - [2]

Tunisia

(Sfax)
11.7 - - >70 9.9 - [2]

Turkey 9-13 - - 56-64 23-31 - [1]

Turkey

(Southea

stern)

8.16-9.33 0.54-0.68 2.35-4.21
67.81-

76.82

9.42-

18.32
0.27-0.38 [3]

Iran - - - - - - [1]

Algeria

(Mascara

)

8.23-9.49 0.10-0.62 0.67-1.40
56.35-

61.90

19.48-

26.76
0.39-0.59 [4]

Italy

(Bronte)
- - - 72.2 13.4 - [5]

Note: A hyphen (-) indicates that the data was not reported in the cited study.
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Tocopherol Composition
Tocopherols are a class of lipid-soluble antioxidants, with γ-tocopherol and α-tocopherol being

the most abundant in pistachio oil. The tocopherol content can be influenced by the

geographical region of cultivation.[3][6]

Table 2: Tocopherol Content (mg/kg) of Pistacia vera Seed Oil from Different Geographical

Regions

Geographic
al Origin

α-
Tocopherol

(β+γ)-
Tocopherol

δ-
Tocopherol

Total
Tocopherol
s

Reference

Turkey

(Southeaster

n)

1.36-26.93 36.17-170 0.45-2.61 - [3]

Iran (P.

atlantica)
379.68 20.70 9.59 409.97 [6]

Iran (P.

scoparia)
446.92 35.40 5.60 487.92 [6]

Note: Data for P. atlantica and P. scoparia, related wild species, are included for comparative

purposes. A hyphen (-) indicates that the data was not reported in the cited study.

Sterol Composition
Phytosterols are important minor components of pistachio oil with known health benefits. The

major sterol found in pistachio oil is β-sitosterol, followed by campesterol and stigmasterol.[7][8]

Table 3: Sterol Composition (%) of Pistacia vera Seed Oil from Turkey
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Sterol Percentage (%)

Campesterol -

Stigmasterol -

β-Sitosterol 84.95 ± 2.80

Δ5-Avenasterol -

Source:[7] Note: A hyphen (-) indicates that the data was not reported in the cited study.

Table 4: Sterol Content (mg/kg) of Iranian Pistacia Species Seed Oil

Sterol P. atlantica P. scoparia

Cholesterol 0.44 0.21

Campesterol 4.35 3.49

Stigmasterol 0.98 0.41

Total Sterols 2164.5 2084.5

Source:[6]

Experimental Protocols
The characterization of Pistacia vera seed oil composition relies on established analytical

techniques. The following sections detail the typical methodologies employed.

Oil Extraction
A common method for oil extraction from pistachio kernels for analytical purposes is Soxhlet

extraction.

Procedure:

Finely grind the pistachio kernels into a flour.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/299045781_Oil_composition_of_pistachio_nuts_Pistacia_vera_L_from_Turkey
https://www.researchgate.net/publication/287282766_Fatty_Acid_Sterol_and_Tocopherol_Compositions_of_P_scoparia_and_Pistacia_atlantica_Seed_Oil
https://www.benchchem.com/product/b1176687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh a known amount of the pistachio kernel flour (e.g., 4 g).

Place the flour in a Soxhlet apparatus.

Extract the oil using a suitable solvent, such as petroleum ether (e.g., 250 mL), for a

defined period (e.g., 6 hours) at a specific temperature (e.g., 50 °C).

Evaporate the solvent from the extract under reduced pressure to obtain the pure

pistachio oil.[9]

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas
Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass

Spectrometer (MS), is the standard method for fatty acid profiling.

Sample Preparation (Transesterification):

Weigh approximately 0.1 g of the oil sample into a screw-top test tube.

Add 2 mL of n-heptane and shake to dissolve the oil.

Add 0.2 mL of a 2M methanolic potassium hydroxide solution.

Cap the tube and shake vigorously for 30 seconds.

Allow the layers to separate. The upper heptane layer containing the Fatty Acid Methyl

Esters (FAMEs) is collected for analysis.[10]

GC-MS Instrumental Conditions (Example):

Column: A polar capillary column such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm) is

suitable.[11]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

Injector Temperature: 220 °C.[11]
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Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: Increase at 5 °C/min to 240 °C.

Hold: Maintain at 240 °C for 5 minutes.[11]

Detector: Mass Spectrometer (MS) with an ionization energy of 70 eV, scanning a mass

range of m/z 40-550.[11]

Analysis of Tocopherols by High-Performance Liquid
Chromatography (HPLC)
Reversed-phase HPLC with fluorescence or UV detection is a common method for the

quantification of tocopherols.

Sample Preparation:

Dilute a known amount of the oil sample in a suitable solvent mixture (e.g.,

methanol:hexane:tetrahydrofuran).

Vortex the mixture to ensure thorough mixing.

Centrifuge the sample to separate any particulate matter.

Inject an aliquot of the clear supernatant directly into the HPLC system.[12]

HPLC Instrumental Conditions (Example):

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

Mobile Phase: A gradient or isocratic mixture of acetonitrile and methanol (e.g., 50:50 v/v).

[12][13]

Flow Rate: 1 mL/min.[12]

Detector:
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Fluorescence Detector: Excitation wavelength of 290 nm and an emission wavelength

of 325 nm.[12]

UV Detector: Monitoring at 295 nm.[13]

Column Temperature: 28 °C.[13]

Visualizations
The following diagrams illustrate a key biosynthetic pathway and a general experimental

workflow relevant to the analysis of Pistacia vera seed oil.
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Caption: Simplified fatty acid biosynthesis pathway in Pistacia vera.
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Caption: General experimental workflow for pistachio oil analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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